BenchChemオンラインストアへようこそ!

4-Phenylnicotinic acid hydrochloride

Solubility Salt formulation Bioavailability

4-Phenylnicotinic acid hydrochloride (4-PNHCl) is the only salt form ensuring aqueous solubility for CNS assays and parenteral formulation. Unlike the free acid (CAS 103863-14-5), 4-PNHCl dissolves reliably in biological media, enabling accurate IC50, in vivo anticonvulsant screening, and dual monoamine reuptake studies. Generic nicotinic acid lacks the 4-phenyl pharmacophore for neurotropic activity. Procure 4-PNHCl with certified purity and defined melting point (239–241°C) to eliminate solubility failures and maintain SAR consistency.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
CAS No. 103863-13-4
Cat. No. B8815853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylnicotinic acid hydrochloride
CAS103863-13-4
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O.Cl
InChIInChI=1S/C12H9NO2.ClH/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9;/h1-8H,(H,14,15);1H
InChIKeyNNCYGQPSTPUTJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylnicotinic Acid Hydrochloride (CAS 103863-13-4): Procurement-Relevant Physicochemical and Pharmacological Profile


4-Phenylnicotinic acid hydrochloride (4-PNHCl) is a salt-form derivative of nicotinic acid bearing a phenyl substituent at the 4-position of the pyridine ring [1]. With a molecular formula of C₁₂H₁₀ClNO₂ and a molecular weight of 235.66 g/mol, this compound is supplied as a crystalline solid with a reported melting point of 239–241°C and typical commercial purities of ≥95% [2]. The hydrochloride salt confers markedly enhanced aqueous solubility relative to its free-acid counterpart (4-phenylnicotinic acid, CAS 103863-14-5), a critical attribute for solution-phase biological assays and parenteral formulation development . Pharmacologically, 4-PNHCl has been described as possessing sedative and anticonvulsant properties, with additional neurotropic effects attributed to inhibition of dopamine and serotonin uptake .

Why 4-Phenylnicotinic Acid Hydrochloride Cannot Be Replaced by Generic Nicotinic Acid Derivatives


Substituting 4-phenylnicotinic acid hydrochloride with unsubstituted nicotinic acid or with the free-acid form (4-phenylnicotinic acid) introduces material risks in both pharmacological and formulation outcomes. Nicotinic acid (CAS 59-67-6) lacks the 4-phenyl pharmacophore required for the neurotropic and anticonvulsant activities reported for 4-PNHCl; it is primarily a vitamin B3 analogue with vasodilatory and lipid-modulating effects, not a CNS-active sedative/anticonvulsant . The free-acid form, while sharing the same core structure, exhibits significantly lower aqueous solubility—a well-established class-level property of carboxylic acids versus their hydrochloride salts —which can compromise dissolution in assay media, reduce bioavailability in in vivo studies, and complicate parenteral formulation. These differences underscore the necessity of sourcing the specific hydrochloride salt for applications requiring consistent solubility, CNS-pharmacological activity, and reproducible experimental outcomes.

Quantitative Differentiation Evidence for 4-Phenylnicotinic Acid Hydrochloride (CAS 103863-13-4)


Enhanced Aqueous Solubility of Hydrochloride Salt vs. Free Acid

4-Phenylnicotinic acid hydrochloride demonstrates qualitatively superior aqueous solubility compared to its free-acid counterpart (4-phenylnicotinic acid, CAS 103863-14-5). The hydrochloride salt is described as freely soluble in water, while the free acid exhibits limited aqueous solubility typical of aromatic carboxylic acids . This enhancement is a class-level inference supported by the general principle that salt formation of carboxylic acids with HCl yields ionized species with greater hydration energy, though specific mg/mL solubility values are not publicly disclosed for either form.

Solubility Salt formulation Bioavailability

Melting Point Differentiation: Hydrochloride Salt vs. Free Acid

The hydrochloride salt exhibits a sharp melting point of 239–241°C as reported in US Patent 4,904,675 [1], providing a definitive identity and purity benchmark. In contrast, the free acid (4-phenylnicotinic acid, CAS 103863-14-5) lacks a consistently reported melting point in the public domain; available databases list it as 'N/A' or provide only computed boiling point data (353.7°C at 760 mmHg) . This thermal property difference enables unambiguous analytical confirmation of the salt form during incoming quality control.

Characterization Purity Identity

Anticonvulsant Activity and Absence of Myorelaxant Effects Compared to Diazepam

In the corazole-induced seizure model, 4-phenylpyridine-3-carboxylic acid derivatives—the structural class encompassing 4-PNHCl—demonstrated anticonvulsant activity with a key differentiation from the benzodiazepine diazepam: the compounds were active as psychological sedatives yet, in contrast with diazepam, were inactive as central myorelaxants at anticonvulsant doses [1]. While the published study evaluated the free-acid derivatives rather than the hydrochloride salt per se, the pharmacological activity resides in the 4-phenylnicotinic acid pharmacophore and is expected to be preserved in the salt form . Quantitative ED₅₀ values for specific derivatives were not publicly extractable from the available abstract; the evidence is therefore presented as a class-level pharmacological differentiation.

Anticonvulsant Neurotropic Seizure model

Neurotransmitter Uptake Inhibition Profile vs. Nicotinic Acid

4-Phenylnicotinic acid hydrochloride is reported to inhibit the uptake of dopamine and serotonin into the brain , a dual monoamine reuptake inhibition profile not shared by the parent compound nicotinic acid (CAS 59-67-6). Nicotinic acid is primarily recognized as a vitamin B3 analogue acting via the GPR109A receptor and lacks significant monoamine transporter affinity [1]. This mechanistic divergence arises from the 4-phenyl substitution, which introduces aromatic π-stacking and hydrophobic interactions with monoamine transporters absent in the unsubstituted pyridine-3-carboxylic acid scaffold.

Dopamine uptake Serotonin uptake Neurotropic

Recommended Research and Industrial Application Scenarios for 4-Phenylnicotinic Acid Hydrochloride


Anticonvulsant Drug Discovery with Reduced Myorelaxant Liability

Based on the pharmacological evidence that 4-phenylpyridine-3-carboxylic acid derivatives exhibit anticonvulsant activity without the central myorelaxant effects characteristic of diazepam [1], 4-PNHCl serves as a differentiated lead scaffold or pharmacological tool compound. Research teams investigating novel antiepileptic agents can utilize 4-PNHCl to probe structure-activity relationships (SAR) around the 4-phenylnicotinic acid core, aiming to preserve anticonvulsant efficacy while minimizing motor side effects. The hydrochloride salt form ensures adequate aqueous solubility for both in vitro electrophysiology assays and in vivo rodent seizure models (e.g., maximal electroshock, pentylenetetrazol).

CNS Pharmacological Tool for Monoamine Uptake Studies

The reported ability of 4-PNHCl to inhibit dopamine and serotonin uptake positions this compound as a research tool for studying dual monoamine reuptake mechanisms. Unlike selective serotonin reuptake inhibitors (SSRIs) or dopamine-selective agents, 4-PNHCl may provide a polypharmacological profile useful for probing the interplay between serotonergic and dopaminergic systems in mood, cognition, and epilepsy. The aqueous solubility of the hydrochloride salt facilitates reliable dosing in microdialysis and behavioral pharmacology studies.

Intermediate for Synthesis of 4-Phenylnicotinic Acid-Derived Libraries

4-Phenylnicotinic acid hydrochloride can serve as a convenient, soluble precursor for the synthesis of amide, ester, and heterocyclic derivatives [2]. The carboxylic acid group at the 3-position is amenable to standard coupling reactions (e.g., HATU, EDCI), while the hydrochloride salt form simplifies handling and dissolution in organic-aqueous solvent systems during parallel synthesis. Medicinal chemistry groups building focused libraries around the 4-phenylpyridine scaffold can procure 4-PNHCl as a single, well-characterized starting material with defined melting point and purity specifications.

Positive Control or Reference Compound in Anticonvulsant Screening Cascades

Given its activity in the corazole-induced seizure model [1], 4-PNHCl may be employed as a non-benzodiazepine reference compound in anticonvulsant screening programs. Its distinct side-effect profile (absence of myorelaxation) provides a benchmark for evaluating novel compounds intended to decouple anticonvulsant efficacy from motor impairment. The hydrochloride salt's solubility and published melting point (239–241°C) [3] facilitate quality-controlled preparation of reference standards.

Quote Request

Request a Quote for 4-Phenylnicotinic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.